molecular formula C10H17BrO5S B7800476 D-3-Bromocamphor-10-sulfonic acid monohydrate

D-3-Bromocamphor-10-sulfonic acid monohydrate

Cat. No.: B7800476
M. Wt: 329.21 g/mol
InChI Key: RQZLIPHNDCFLPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-3-Bromocamphor-10-sulfonic acid monohydrate typically involves the bromination of camphor followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and sulfonation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: D-3-Bromocamphor-10-sulfonic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives and substituted camphor compounds .

Mechanism of Action

The mechanism by which D-3-Bromocamphor-10-sulfonic acid monohydrate exerts its effects involves its ability to induce chirality in chemical reactions. It interacts with molecular targets through its sulfonic acid group, which can form strong hydrogen bonds and electrostatic interactions with other molecules. This interaction facilitates the formation of optically active compounds by stabilizing specific stereoisomers during the reaction process .

Comparison with Similar Compounds

Comparison: D-3-Bromocamphor-10-sulfonic acid monohydrate is unique due to its specific bromine substitution, which enhances its reactivity and chiral induction capabilities compared to other camphor sulfonic acids. This makes it particularly valuable in the synthesis of complex chiral molecules .

Properties

IUPAC Name

(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO4S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZLIPHNDCFLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370161
Record name D-3-Bromocamphor-10-sulfonic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209736-59-4, 24262-38-2, 206860-46-0
Record name D-3-Bromocamphor-10-sulfonic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-oxobornane-10-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-3-Bromocamphor-10-sulfonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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